molecular formula C12H11N5O B12507403 7-ethyl-5-pyridin-3-yl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

7-ethyl-5-pyridin-3-yl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Cat. No.: B12507403
M. Wt: 241.25 g/mol
InChI Key: COKDFXWIFMWACH-UHFFFAOYSA-N
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Description

7-ethyl-5-pyridin-3-yl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antidiabetic, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-5-pyridin-3-yl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the triazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-5-pyridin-3-yl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 7-ethyl-5-pyridin-3-yl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one involves its interaction with specific molecular targets. It has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and survival, making it a potential anticancer agent . Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-ethyl-5-pyridin-3-yl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is unique due to its specific substitution pattern and the presence of both pyridine and triazolopyrimidine rings. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

7-ethyl-5-pyridin-3-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

InChI

InChI=1S/C12H11N5O/c1-2-9-6-10-15-16-12(18)17(10)11(14-9)8-4-3-5-13-7-8/h3-7H,2H2,1H3,(H,16,18)

InChI Key

COKDFXWIFMWACH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=NNC(=O)N2C(=N1)C3=CN=CC=C3

Origin of Product

United States

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